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Compound of Interest

Compound Name: TCO-PEG2-acid

Cat. No.: B8115149

For researchers, scientists, and drug development professionals, TCO-PEG2-acid emerges as
a critical tool in the construction of advanced drug delivery systems. This bifunctional linker,
featuring a trans-cyclooctene (TCO) group and a carboxylic acid moiety connected by a short
polyethylene glycol (PEG) spacer, is instrumental in the rapidly evolving field of bioorthogonal
chemistry, particularly for creating targeted therapeutics like antibody-drug conjugates (ADCSs)
and for innovative pretargeting strategies.

The core utility of TCO-PEG2-acid lies in its dual reactivity. The carboxylic acid group allows
for the covalent attachment to amine-containing molecules, such as drugs or other payloads,
through stable amide bond formation. The TCO group, a strained alkene, participates in an
exceptionally fast and highly specific inverse electron-demand Diels-Alder (IEDDA)
cycloaddition with a tetrazine-functionalized component. This "click chemistry” reaction is
bioorthogonal, meaning it proceeds efficiently in complex biological environments without
interfering with native biochemical processes. The inclusion of the hydrophilic PEG2 spacer
enhances solubility in aqueous media, a crucial factor for biological applications.

This document provides detailed application notes and experimental protocols for the use of
TCO-PEG2-acid in drug delivery, with a focus on ADCs and pretargeted drug delivery systems.

Key Applications

» Antibody-Drug Conjugates (ADCs): TCO-PEG2-acid is used to link potent cytotoxic drugs to
monoclonal antibodies (mAbs). The resulting ADCs can selectively target tumor cells, leading
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to a localized release of the drug and minimizing systemic toxicity. The TCO-tetrazine ligation
can be employed as a stable linkage or as a triggerable release mechanism.

o Pretargeted Drug Delivery: This two-step approach involves the administration of a TCO-
modified antibody, which is allowed to accumulate at the target site (e.g., a tumor).
Subsequently, a much smaller, rapidly clearing tetrazine-linked drug is administered. The
drug then "clicks" onto the pre-localized antibody, achieving high target-to-background ratios
and reducing off-target effects.[1][2]

o Nanoparticle Functionalization: The carboxylic acid end of TCO-PEG2-acid can be used to
functionalize the surface of nanoparticles, introducing TCO moieties for subsequent
bioorthogonal modification with targeting ligands, imaging agents, or therapeutic payloads.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of TCO-PEG
linkers in drug delivery, compiled from various studies.

Parameter Value Conditions Reference(s)
Second-Order Rate Aqueous buffer, 25-

1-106 M-1s-1 [41[5]
Constant (k2) 37°C
2000 M—1g—1 9:1 Methanol/Water

1100 - 73,000 M—1s—1 Aqueous buffer, 37°C

Table 1: Reaction Kinetics of the TCO-Tetrazine IEDDA Cycloaddition. The exceptionally fast
reaction rates allow for efficient conjugation even at low concentrations typical in biological
systems.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_EDC_NHS_Coupling_of_Me_Tz_PEG4_COOH.pdf
https://broadpharm.com/product-categories/peg-linkers/tco-peg
https://www.benchchem.com/product/b8115149?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Bioconjugation_Techniques_Using_Me_Tz_PEG4_COOH.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_EDC_NHS_Coupling_of_DBCO_NHCO_PEG4_acid.pdf
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.2c00164
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8115149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. Tumor Tumor-to-
Study Animal . Reference(s
Antibody Uptake Muscle
Focus Model . )
(%IDIqg) Ratio

Mice with )

Pretargeted Anti-CD44v6
. HNSCC 15+0.2 15.56 + 6.57

PET Imaging (U36)

xenografts

Mice with
Pretargeted ovarian _

) Herceptin 25.7+4.7 N/A

PET Imaging cancer

xenografts

Mice with
Pretargeted ) )

o pancreatic Anti-CA19.9

Radioimmuno 16.8£3.9 N/A

cancer (5B1)
therapy

xenografts

Table 2: In Vivo Tumor Targeting in Pretargeted Systems. The data illustrates the ability to
achieve significant tumor localization of imaging or therapeutic agents using the pretargeting
approach with TCO-modified antibodies. %ID/g = percentage of injected dose per gram of
tissue.

Method of DAR .
ADC Platform L Typical DAR Reference(s)
Determination

Cysteine-linked ADCs LC-MS, HIC-UV 4.0
Lysine-conjugated

LC-MS 3.6-3.88
ADCs
Site-specifically
conjugated TCO- Mass Spectrometry 4

MMAE

Table 3: Drug-to-Antibody Ratio (DAR) in ADCs. The DAR is a critical quality attribute of ADCs,
influencing both efficacy and safety. Various analytical techniques are used for its
determination.
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Experimental Protocols

This section provides detailed protocols for the key experimental steps involved in utilizing
TCO-PEG2-acid for the creation of an antibody-drug conjugate.

Protocol 1: Conjugation of an Amine-Containing Drug to
TCO-PEG2-Acid via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on TCO-PEG2-acid using EDC and
NHS to form an amine-reactive NHS ester, followed by conjugation to a drug containing a
primary amine.

Materials:

TCO-PEG2-acid

e Amine-containing drug

¢ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or Sulfo-NHS

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
o Activation Buffer: 0.1 M MES, pH 5.5-6.0

e Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

e Quenching Buffer: 1 M Tris-HCI, pH 8.0 or 1 M Glycine

e Reaction tubes

Stirring/rotation equipment

Procedure:

o Reagent Preparation:
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o Allow all reagents to equilibrate to room temperature before use.

o Prepare a stock solution of TCO-PEG2-acid (e.g., 10 mg/mL) in anhydrous DMF or
DMSO.

o Prepare a stock solution of the amine-containing drug in a compatible solvent (e.g., DMSO
or water).

o Freshly prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100
mM).

o Activation of TCO-PEG2-Acid:
o In areaction tube, dissolve TCO-PEG2-acid in Activation Buffer.

o Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to
the TCO-PEG2-acid.

o Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the TCO-
PEG2-NHS ester.

o Conjugation to the Amine-Containing Drug:

o Immediately add the activated TCO-PEG2-NHS ester solution to the solution of the amine-
containing drug in Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to
the drug is a good starting point, but this should be optimized.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with
gentle stirring or rotation.

¢ Quenching the Reaction:

o Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by
consuming any unreacted NHS esters.

o Incubate for 15-30 minutes at room temperature.

o Purification:
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o Purify the TCO-PEG2-Drug conjugate from excess reagents and byproducts using an
appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

e Characterization:
o Confirm the identity and purity of the TCO-PEG2-Drug conjugate by LC-MS and NMR.

Protocol 2: Functionalization of an Antibody with a
Tetrazine Moiety

This protocol outlines the modification of an antibody with a tetrazine group using a Tetrazine-
NHS ester, preparing it for conjugation with the TCO-functionalized drug.

Materials:

Monoclonal antibody (mAb)

Tetrazine-PEG-NHS ester

Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS)

Anhydrous DMSO or DMF

Quenching Buffer: 1 M Tris-HCI, pH 8.0

Spin desalting columns or dialysis cassettes

Procedure:

o Antibody Preparation:

o If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the
Reaction Buffer.

o Adjust the antibody concentration to 2-5 mg/mL.

o Conjugation Reaction:
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o Prepare a 10 mM stock solution of Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF
immediately before use.

o Add a 5 to 20-fold molar excess of the Tetrazine-PEG-NHS ester solution to the antibody
solution. The optimal ratio should be determined empirically.

o Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

e Quenching and Purification:
o Quench the reaction with Quenching Buffer as described in Protocol 1.

o Remove excess, unreacted Tetrazine-PEG-NHS ester by purifying the antibody conjugate
using a spin desalting column or dialysis.

e Characterization:

o Determine the degree of labeling (DOL), i.e., the number of tetrazine molecules per
antibody, using UV-Vis spectroscopy (by measuring the absorbance of the tetrazine) or
mass spectrometry.

Protocol 3: Bioorthogonal Ligation of TCO-PEG2-Drug to
a Tetrazine-Functionalized Antibody

This protocol describes the final "click” reaction to form the ADC.
Materials:

 Purified Tetrazine-functionalized antibody (from Protocol 2)

e Purified TCO-PEG2-Drug (from Protocol 1)

o Reaction Buffer: PBS, pH 7.4

Procedure:

» Reaction Setup:

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8115149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o In areaction tube, combine the Tetrazine-functionalized antibody with the TCO-PEG2-
Drug in Reaction Buffer. A 1.5 to 5-fold molar excess of the TCO-PEG2-Drug over the
available tetrazine groups on the antibody is recommended.

e Click Reaction:
o Incubate the reaction mixture for 30-60 minutes at room temperature.
 Purification:

o Purify the final ADC from unreacted TCO-PEG2-Drug using size-exclusion
chromatography (SEC) or dialysis.

e Characterization of the ADC:

o Analyze the purified ADC by SDS-PAGE to confirm conjugation (a shift in molecular weight
should be observed).

o Determine the final drug-to-antibody ratio (DAR) using techniques such as hydrophobic
interaction chromatography (HIC)-HPLC or mass spectrometry.

o Assess the binding affinity of the ADC to its target antigen using methods like ELISA or
surface plasmon resonance (SPR).

Visualizations

The following diagrams illustrate key concepts and workflows described in these application
notes.
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Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
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Step 1: Pretargeting
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Caption: Pretargeted drug delivery workflow.
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Tetrazine

Caption: TCO-Tetrazine Click Chemistry Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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